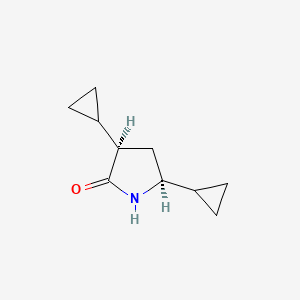![molecular formula C26H24N4O3 B2476053 1-benzhydryl-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea CAS No. 1797352-03-4](/img/structure/B2476053.png)
1-benzhydryl-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-benzhydryl-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea” is a complex organic molecule. It contains a benzhydryl group, a pyrazol group, a urea group, and a 2,3-dihydrobenzo[b][1,4]dioxin group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The exact structure would depend on the specific synthetic route used and the conditions under which the compound was synthesized .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the functional groups. For example, the urea group might participate in acid-base reactions, while the benzhydryl and pyrazol groups might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like urea could impact its solubility in different solvents .Applications De Recherche Scientifique
Multicomponent Synthesis
In synthetic chemistry, derivatives similar to the urea compound have been explored for their utility in multicomponent reactions. For instance, compounds utilizing urea as a catalyst have been employed in the facile and one-pot synthesis of pharmaceutically relevant molecules such as 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles. This methodology offers an eco-friendly, highly efficient route to synthesize diverse and functionalized heterocycles at room temperature, highlighting the potential of urea derivatives in facilitating novel synthetic pathways (Brahmachari & Banerjee, 2014).
Biological Activity
The search for new biological activities is a constant endeavor in medicinal chemistry. Compounds structurally related to 1-benzhydryl-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea have been investigated for their potential biological effects. For example, phenolic derivatives from natural sources showing weak activity against the chemokine receptor CCR5 have been identified, pointing towards the ongoing exploration of complex urea derivatives in the discovery of new therapeutic agents (Cao et al., 2003).
Material Science and Catalysis
The structural motifs present in 1-benzhydryl-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea are also relevant in material science and catalysis. Research has demonstrated the utilization of urea derivatives in the synthesis of low molecular weight hydrogelators, where the rheology and morphology of gels can be tuned through the careful selection of anions. This showcases the compound's potential application in developing new materials with specific physical properties (Lloyd & Steed, 2011).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-benzhydryl-3-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c31-26(29-25(19-9-3-1-4-10-19)20-11-5-2-6-12-20)28-21-15-27-30(16-21)17-22-18-32-23-13-7-8-14-24(23)33-22/h1-16,22,25H,17-18H2,(H2,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJOKSGQFPDBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzhydryl-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Cyclobutyl-6-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2475978.png)


![Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate](/img/structure/B2475981.png)
![1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2475982.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2475984.png)
![6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2475985.png)
![2,3,3a,5-tetrahydro-1H-cyclopenta[c][1,5]benzodiazepin-4-one](/img/structure/B2475986.png)

![N-(4-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2475990.png)
